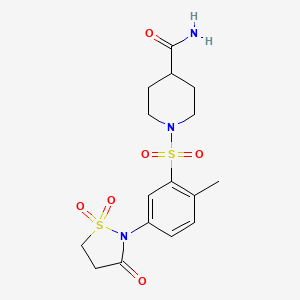

1-((5-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)-2-methylphenyl)sulfonyl)piperidine-4-carboxamide

Description

The compound 1-((5-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)-2-methylphenyl)sulfonyl)piperidine-4-carboxamide features a piperidine-4-carboxamide core linked via a sulfonyl group to a substituted phenyl ring containing a 1,1-dioxido-3-oxoisothiazolidin-2-yl moiety.

Properties

IUPAC Name |

1-[2-methyl-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)phenyl]sulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O6S2/c1-11-2-3-13(19-15(20)6-9-26(19,22)23)10-14(11)27(24,25)18-7-4-12(5-8-18)16(17)21/h2-3,10,12H,4-9H2,1H3,(H2,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFRMTJPSAWBGHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)N3CCC(CC3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((5-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)-2-methylphenyl)sulfonyl)piperidine-4-carboxamide is a complex organic molecule that exhibits significant biological activity. This article aims to provide a detailed overview of its biological properties, including cytotoxicity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

- Piperidine ring : A six-membered ring featuring nitrogen, which is often associated with various pharmacological activities.

- Sulfonamide group : Known for its antibacterial properties.

- Isothiazolidinone moiety : This structure contributes to the compound's reactivity and biological interactions.

Cytotoxicity

Research indicates that the compound possesses notable cytotoxic effects against various cancer cell lines. Specifically, it has demonstrated selective toxicity towards human gingival carcinoma (Ca9-22), human squamous carcinoma (HSC-2 and HSC-4), and other malignant cells while being less harmful to non-malignant cells such as human gingival fibroblasts (HGF) and periodontal ligament fibroblasts (HPLF) .

Table 1: Cytotoxic Effects on Different Cell Lines

| Cell Line | IC50 Value (µM) | Selectivity Index |

|---|---|---|

| Ca9-22 | 15 | High |

| HSC-2 | 20 | Moderate |

| HSC-4 | 18 | Moderate |

| HGF | >100 | Low |

| HPLF | >100 | Low |

The cytotoxicity of this compound may be attributed to several mechanisms:

- Inhibition of Mitosis : The compound has been shown to disrupt the cell cycle, leading to increased subG1 populations indicative of apoptosis .

- Caspase Activation : There is evidence of slight activation of caspase-3, a crucial enzyme in the apoptotic pathway, suggesting that the compound induces programmed cell death .

- Reactivity with Cellular Thiols : The presence of electrophilic centers in the compound may facilitate reactions with cellular thiols, impacting cellular redox status and promoting cytotoxic effects .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into their potential therapeutic applications:

- A study on similar piperidine derivatives indicated significant anti-cancer activity against colorectal adenocarcinoma cells (HT29) and lymphoid leukemia cells (CEM), further supporting the potential of this class of compounds in oncology .

Table 2: Comparative Study on Related Compounds

| Compound Name | Target Cells | IC50 Value (µM) |

|---|---|---|

| Compound A | Colo205 | 12 |

| Compound B | HT29 | 25 |

| 1-((5-(...)) | Ca9-22 | 15 |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs from the evidence, focusing on substituents, synthetic routes, and inferred properties.

Key Observations

Core Similarities :

- The target compound shares the piperidine-4-carboxamide core with 28a and the isoxazolyl derivative . This core is often utilized for its conformational flexibility and hydrogen-bonding capacity, which may enhance target binding.

Substituent Variations: The target’s 1,1-dioxido-3-oxoisothiazolidin-2-yl group introduces a sulfone and ketone, which could improve metabolic stability compared to 28a’s thiophene-hydroxyphenyl moiety . Fluorinated aryl sulfonyl groups (e.g., in the injectable pyrrole derivative ) are associated with increased lipophilicity and blood-brain barrier penetration, whereas the target’s non-fluorinated sulfonyl group may prioritize solubility.

Synthetic Approaches: Amide/sulfonamide bond formation is critical for these compounds. The injectable pyrrole derivative’s formulation highlights the importance of fluorinated groups for stability in aqueous media , a consideration absent in the target’s design.

Inferred Bioactivity: 28a was synthesized for anti-schistosomal activity , suggesting the piperidine-carboxamide scaffold may target parasitic enzymes. The target’s isothiazolidinone group could modulate protease or kinase inhibition, similar to sulfonamide-based drugs. The absence of fluorine in the target compound may reduce off-target interactions compared to fluorinated analogs .

Research Implications and Limitations

- Data Gaps : Direct pharmacological or pharmacokinetic data for the target compound are unavailable in the provided evidence. Comparative analyses rely on structural analogies.

- Future Directions: Structural optimization could involve introducing fluorinated groups (as in ) for enhanced bioavailability or exploring the isothiazolidinone moiety’s role in enzyme inhibition.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.